3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a phenoxyethyl group that contains dichloro and dimethyl substituents, contributing to its biological activity. The molecular formula for this compound is , and it has been assigned the CAS Number 1220019-97-5 .
This compound is classified as a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antitumor activities. The specific structural features of 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride suggest potential applications in drug design and development, particularly in targeting specific biological pathways .
The synthesis of 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves multi-step organic reactions. A common approach includes:
The synthesis can be optimized through various techniques such as microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times .
Key structural data include:
The compound can participate in various chemical reactions typical for piperidine derivatives:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve optimal results .
The mechanism of action for 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is not fully elucidated but may involve:
Data on specific targets remain limited but suggest a focus on central nervous system pathways due to the piperidine structure .
Relevant data indicate that compounds like this one may exhibit varying degrees of lipophilicity based on their substituents, influencing their pharmacokinetic properties .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride has potential applications in:
The retrosynthetic disconnection of 3-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride reveals two primary synthons: the halogenated phenolic unit and the N-functionalized piperidine system. The core disconnection occurs at the ether linkage, suggesting 2,4-dichloro-3,5-dimethylphenol and an appropriately substituted 3-(2-chloroethyl)piperidine as advanced intermediates [2] [8]. The strategic selection of a 3-substituted piperidine derivative rather than the more readily available 4-substituted isomer (exemplified by compounds like 4-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]-piperidine) is critical for achieving the desired pharmacological activity profile [4]. Molecular connectivity analysis confirms that the ethylenic linker (-CH₂-CH₂-) between the piperidine nitrogen and the ether oxygen provides optimal spatial orientation for receptor interaction, necessitating specific attention during bond formation to prevent undesirable cyclization or elimination side reactions [1].
The disassembly further requires halogenation pattern preservation in the phenolic precursor, as the chlorine substituents at positions 2 and 4, flanked by methyl groups at positions 3 and 5, create steric and electronic constraints that influence both the etherification reaction kinetics and the final compound's molecular conformation [8]. The retrosynthetic pathway is validated through successful forward synthesis routes where 2,4-dichloro-3,5-dimethylphenol (CAS 133-53-9) undergoes Williamson ether synthesis with 3-(2-chloroethyl)piperidine, followed by hydrochloride salt formation to yield the target compound with >95% purity [2] [8].
Table 1: Retrosynthetic Pathway Analysis for Target Compound
Retrosynthetic Step | Synthon Generated | Key Considerations | Precursor Sources |
---|---|---|---|
Ether bond disconnection | 2,4-Dichloro-3,5-dimethylphenol | Regioselectivity preservation, halogen stability | [8] |
C-N bond disconnection | 3-(2-Haloethyl)piperidine | Positional isomer purity (3- vs 4-substitution) | [4] |
Salt formation | Hydrochloric acid addition | Crystallization optimization | [2] |
The critical ether bond formation between the phenolic precursor and the chloroethylpiperidine moiety employs catalytic Williamson ether synthesis under phase-transfer conditions. Research demonstrates that tetrabutylammonium bromide (TBAB) significantly enhances reaction kinetics and yield when used at 5 mol% catalyst loading in biphasic toluene/water systems, facilitating reagent interaction across phase boundaries [2]. The reaction proceeds optimally at 80-85°C for 12 hours, achieving conversion rates >92% as confirmed by HPLC analysis of the intermediate ether product before salt formation [2].
The nucleophilic substitution efficiency is highly dependent on the basicity conditions during the reaction. Controlled deprotonation of the phenolic hydroxyl using potassium carbonate maintains the pH window of 8.5-9.2, sufficiently activating the phenoxide ion while minimizing base-induced decomposition of the chloroethylpiperidine precursor [1]. Molecular modeling studies indicate that steric hindrance from the ortho-methyl and chloro substituents necessitates elevated temperatures compared to unhindered phenol etherifications, though exceeding 90°C promotes elimination side products forming vinylpiperidine derivatives [2].
Alternative catalytic approaches include solid-supported catalysis using cesium carbonate on silica gel, which simplifies purification by filtration but demonstrates reduced yield (78-82%) compared to homogeneous phase-transfer conditions [1]. Microwave-assisted protocols have been explored but show limited advantage due to the thermal sensitivity of the dichloro-dimethylphenyl system above 100°C [2].
Table 2: Catalytic Systems for Ether Bond Formation
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
TBAB (5 mol%)/K₂CO₃ | 80-85 | 12 | 92-95 | <3% vinylpiperidine |
Cs₂CO₃-silica gel | 85 | 24 | 78-82 | <5% O-alkylated byproduct |
Crown ether/KOH | 90 | 8 | 85-88 | <6% decomposition |
The synthesis of the key precursor 2,4-dichloro-3,5-dimethylphenol (CAS 133-53-9) demands precise halogenation protocols to achieve regioselective chlorination. The process begins with meta-xylene (1,3-dimethylbenzene), which undergoes electrophilic chlorination under controlled conditions to install chlorine atoms specifically at the 2 and 4 positions relative to the phenolic hydroxyl group [8]. Kinetic studies reveal that the first chlorination occurs predominantly at the 4-position due to lower steric hindrance, followed by ortho-chlorination at position 2, facilitated by the directing effect of the hydroxyl group in the intermediate 4-chloro-3,5-dimethylphenol [8].
Regiochemical control presents significant challenges due to potential over-chlorination and the formation of regioisomers such as 2,6-dichloro-3,5-dimethylphenol. This is mitigated through: (1) strict temperature control (5-10°C) during chlorine addition to moderate reaction kinetics, (2) use of solvent systems with controlled polarity (carbon tetrachloride/dichloromethane 3:1 v/v) that favor monosubstitution before introducing the second chlorine, and (3) real-time monitoring by GC-MS to detect early formation of undesired tri-chlorinated byproducts [8]. The optimal process achieves 97% isomeric purity with <0.5% trichloro derivatives [8].
The steric bulk of the adjacent methyl groups (positions 3 and 5) protects against nucleophilic displacement during subsequent etherification, while the electron-withdrawing chlorine atoms enhance the phenolic acidity, facilitating deprotonation for nucleophilic attack on the chloroethylpiperidine moiety [1] [8]. Comparative analysis of chlorination reagents shows that chlorine gas in acetic acid medium provides superior regioselectivity over sulfuryl chloride, which tends to promote ring chlorination at higher temperatures [8].
The final hydrochloride salt formation represents a critical purification and stabilization step, with solvent selection dramatically impacting crystal morphology, yield, and hygroscopicity. Isopropanol/water mixtures (4:1 v/v) provide optimal crystallization media, allowing controlled acidification with concentrated HCl (gaseous) to pH 2.5-3.0 at 40-45°C [2]. This solvent system achieves a balance between salt solubility at elevated temperatures and controlled precipitation during cooling to 0-5°C, yielding needle-shaped crystals with favorable filtration characteristics and residual solvent content <200 ppm [2].
Crystallization kinetics studies reveal that seeding with preformed hydrochloride crystals during the cooling phase (at 30°C) eliminates oiling-out phenomena previously observed in pure alcoholic solvents [2]. The target compound exhibits polymorphism, with Form I (thermodynamically stable) predominating when cooling rates of 0.5°C/minute are maintained below 30°C [2]. Alternative solvent systems investigated include:
The hydrochloride salt demonstrates significantly enhanced water solubility (86.84 mg/L at 25°C) compared to the free base form, attributable to ionic dissociation in aqueous media [2] [8]. This property facilitates formulation of aqueous injectables for the compound's application as an antiarrhythmic agent. Final crystallization conditions achieve >99.5% chemical purity by HPLC and residual solvent levels meeting ICH guidelines without requiring secondary drying processes [2].
Table 3: Solvent Systems for Hydrochloride Crystallization
Solvent System | Crystal Form | Yield (%) | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Isopropanol/water (4:1) | Form I needles | 90-93 | >99.5 | <200 |
Ethanol/ethyl acetate (3:2) | Form II plates | 85-88 | 99.2 | 350-500 |
Acetone/water (5:1) | Amorphous | 75-80 | 98.8 | <100 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0